Cas no 139697-98-6 (1-(3-Ethynylphenyl)-ethanone)
1-(3-Ethynylphenyl)-ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Ethynylphenyl)ethanone
- 3-acetylphenylacetylene
- 1-(3-Ethynyl-phenyl)-ethanone
- 3-ethynylacetophenone
- ethanone,1-(3-ethynylphenyl)
- 1-(3-Ethynylphenyl)-ethanone
-
- MDL: MFCD04974024
- Inchi: 1S/C10H8O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-7H,2H3
- InChI Key: UVDLFLCDFUZLBZ-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC=C(C#C)C=1
Computed Properties
- Exact Mass: 144.05800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 17.07000
- LogP: 1.87050
1-(3-Ethynylphenyl)-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E938740-10mg |
1-(3-Ethynylphenyl)-ethanone |
139697-98-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E938740-50mg |
1-(3-Ethynylphenyl)-ethanone |
139697-98-6 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E938740-100mg |
1-(3-Ethynylphenyl)-ethanone |
139697-98-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Apollo Scientific | OR452138-500mg |
1-(3-Ethynylphenyl)-ethanone |
139697-98-6 | 97% | 500mg |
£180.00 | 2025-02-20 | |
| Apollo Scientific | OR452138-1g |
1-(3-Ethynylphenyl)-ethanone |
139697-98-6 | 97% | 1g |
£330.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1191909-1g |
3'-Ethynylacetophenone |
139697-98-6 | 95% | 1g |
$310 | 2023-09-03 | |
| Alichem | A019116817-5g |
1-(3-Ethynylphenyl)ethanone |
139697-98-6 | 95% | 5g |
470.80 USD | 2021-06-16 | |
| Advanced ChemBlocks | O28811-250MG |
1-(3-Ethynylphenyl)-ethanone |
139697-98-6 | 95% | 250MG |
$100 | 2023-09-15 | |
| Advanced ChemBlocks | O28811-1G |
1-(3-Ethynylphenyl)-ethanone |
139697-98-6 | 95% | 1G |
$245 | 2023-09-15 | |
| Advanced ChemBlocks | O28811-5G |
1-(3-Ethynylphenyl)-ethanone |
139697-98-6 | 95% | 5G |
$785 | 2023-09-15 |
1-(3-Ethynylphenyl)-ethanone Suppliers
1-(3-Ethynylphenyl)-ethanone Related Literature
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 1-(3-Ethynylphenyl)-ethanone
Research Brief on 1-(3-Ethynylphenyl)-ethanone (CAS: 139697-98-6) in Chemical Biology and Pharmaceutical Applications
1-(3-Ethynylphenyl)-ethanone (CAS: 139697-98-6) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its ethynyl and ketone functional groups, serves as a versatile building block in organic synthesis and drug discovery. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. This research brief aims to summarize the latest findings related to 1-(3-Ethynylphenyl)-ethanone, highlighting its synthesis, biological activity, and potential applications.
The synthesis of 1-(3-Ethynylphenyl)-ethanone has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a streamlined synthetic route using palladium-catalyzed cross-coupling reactions, which significantly reduced the number of steps and improved overall efficiency. The compound's structural features, including the ethynyl group, make it a valuable intermediate for click chemistry applications, enabling the rapid assembly of complex molecules for biological screening. Researchers have also investigated its stability under various conditions, confirming its suitability for long-term storage and use in pharmaceutical formulations.
In terms of biological activity, 1-(3-Ethynylphenyl)-ethanone has shown promising results as a modulator of key signaling pathways. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 demonstrated its ability to inhibit the activity of certain kinases involved in cancer cell proliferation. The compound's unique structure allows it to interact with specific amino acid residues in the ATP-binding pocket of these kinases, leading to reduced phosphorylation and subsequent cell cycle arrest. Additionally, preliminary in vitro assays have indicated potential neuroprotective effects, with the compound exhibiting antioxidant properties and the ability to mitigate oxidative stress in neuronal cells.
Recent advancements in drug delivery systems have also explored the use of 1-(3-Ethynylphenyl)-ethanone as a linker or payload in targeted therapies. A 2023 study in Molecular Pharmaceutics described its incorporation into antibody-drug conjugates (ADCs), where it served as a stable linker between the antibody and cytotoxic agent. The ethynyl group's reactivity enabled efficient conjugation under mild conditions, while the ketone functionality provided a handle for further modifications. This approach has shown enhanced tumor targeting and reduced off-target effects in preclinical models, suggesting potential for clinical translation.
Despite these promising developments, challenges remain in the widespread application of 1-(3-Ethynylphenyl)-ethanone. Pharmacokinetic studies have revealed limitations in oral bioavailability, prompting investigations into prodrug strategies and formulation optimizations. Furthermore, the compound's potential off-target effects and toxicity profiles require thorough evaluation in advanced in vivo models. Ongoing research aims to address these issues while exploring new therapeutic indications, such as anti-inflammatory and antimicrobial applications.
In conclusion, 1-(3-Ethynylphenyl)-ethanone (CAS: 139697-98-6) represents a valuable chemical entity with diverse applications in pharmaceutical research and development. Its unique structural features enable multiple modes of biological activity and synthetic utility, making it a promising candidate for further investigation. As research continues to uncover its full potential, this compound may contribute significantly to the development of novel therapeutic agents and chemical tools for studying biological systems.
139697-98-6 (1-(3-Ethynylphenyl)-ethanone) Related Products
- 1942-31-0(1-(4-(Phenylethynyl)phenyl)ethanone)
- 112921-88-7(Ethanone,1-[4-(1-propyn-1-yl)phenyl]-)
- 358730-83-3(4'-Methylacetophenone-d10)
- 3457-45-2(4-Acetylbenzaldehyde)
- 42472-69-5(1-(4-ethynylphenyl)ethan-1-one)
- 17537-31-4(Acetophenone-d3)
- 71777-36-1(Acetophenone-13C)
- 5379-16-8(1-(3,5-Dimethylphenyl)ethanone)
- 302346-41-4(Ethanone,1-(3,4-diethynylphenyl)-)
- 19547-00-3(Acetophenone-d8)